N-(3-carbamoylthiophen-2-yl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c15-12(17)9-5-6-20-14(9)16-13(18)11-7-8-3-1-2-4-10(8)19-11/h1-7H,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNXAACKCWKIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=CS3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-carbamoylthiophen-2-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The resulting intermediate can then be further functionalized to introduce the carbamoyl and carboxamide groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(3-carbamoylthiophen-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzofuran ring.
Scientific Research Applications
Medicinal Chemistry
N-(3-carbamoylthiophen-2-yl)-1-benzofuran-2-carboxamide has been investigated for its antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit significant effects against various cancer cell lines and pathogens.
Case Study: Anticancer Activity
- A study demonstrated that derivatives of benzofuran compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways, leading to increased pro-apoptotic proteins such as Bax and decreased anti-apoptotic proteins like Bcl-2 .
- In vitro tests showed that specific derivatives exhibited protective effects against NMDA-induced excitotoxicity, suggesting potential neuroprotective properties .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | Mechanism of Action |
|---|---|---|
| 1f | HepG2 | Induces apoptosis |
| 1j | MCF-7 | Cell cycle arrest |
The compound is also being studied for its neuroprotective and antioxidant activities. Research has shown that certain substitutions on the benzofuran moiety enhance these properties, making them potential leads for further development.
Case Study: Neuroprotective Effects
- In primary cultured rat cortical neuronal cells, specific derivatives were found to exhibit considerable protection against excitotoxic damage at concentrations comparable to established NMDA antagonists like memantine .
Material Science
In addition to its biological applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its structural features make it a valuable building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-carbamoylthiophen-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3-carbamoylthiophen-2-yl)-1-benzofuran-2-carboxamide with structurally related benzofuran and thiophene derivatives, focusing on molecular properties, targets, and biological activities.
Structural Analogues Targeting Neurological Receptors
Compound A : N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide
- Key Differences : Incorporates an azabicyclo substituent and methoxyphenyl group.
- Molecular Weight : ~395 g/mol (estimated).
- Activity : Potent α7 nicotinic acetylcholine receptor (nAChR) agonist; enhances working and recognition memory in rodent models .
- Comparison : The azabicyclo group in Compound A likely improves blood-brain barrier penetration compared to the target compound’s simpler thiophene-carbamoyl group. The methoxy substituent may enhance receptor affinity via hydrophobic interactions.
Compound B : 3-Chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide
- Key Differences : Replaces benzofuran with benzothiophene and adds a chlorine atom.
- Molecular Weight : ~307.8 g/mol.
Enzymatic Inhibitors
Compound C (C8) : 7-Methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide
- Key Differences : Sulfamoylphenyl-methyl linker and methoxy group.
- Activity : Class I histone deacetylase (HDAC) inhibitor; structural features (capping region, linker, Zn²⁺-binding group) critical for enzymatic inhibition .
- Comparison : The sulfamoyl group enhances solubility and hydrogen-bonding capacity, contrasting with the target compound’s carbamoyl-thiophene. This may shift therapeutic application from neurological to epigenetic targets.
Compound D : N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide
- Key Differences : Cyclopentane ring fused to thiophene.
- Molecular Weight : 326.4 g/mol; XLogP3: 3.4.
Functional Group Variations
Compound E : N-(Thiazol-2-ylcarbamothioyl)furan-2-carboxamide
- Key Differences : Thiourea substituent instead of carboxamide.
- Activity : Antioxidant properties; IR data show strong C=S and C=O absorption, indicating redox activity .
- Comparison : The thiourea group may reduce CNS penetration but enhance metal chelation or free-radical scavenging.
Data Tables
Table 1: Molecular Properties and Targets
*Estimated based on structural similarity.
Table 2: Structural and Functional Comparisons
| Feature | Target Compound | Compound A | Compound C (C8) |
|---|---|---|---|
| Core Structure | Benzofuran-thiophene | Benzofuran-methoxyphenyl | Benzofuran-sulfamoyl |
| Key Substituent | 3-Carbamoylthiophene | Azabicyclo moiety | Sulfamoylphenyl linker |
| Hydrogen Bond Donors | 2 | 1 | 3 |
| Therapeutic Area | Neurological (hypothesized) | Neurocognitive | Epigenetic regulation |
Research Findings and Implications
- Enzymatic Inhibition : The sulfamoyl group in Compound C highlights how polar substituents can redirect activity toward HDACs, suggesting that modifying the target compound’s carbamoyl group could yield new inhibitors .
- Structural Rigidity : Compound D’s fused cyclopentane-thiophene underscores the role of ring fusion in modulating LogP and bioavailability, a consideration for optimizing the target compound’s pharmacokinetics .
Biological Activity
N-(3-Carbamoylthiophen-2-yl)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antiproliferative, neuroprotective, antioxidant, and potential hypolipidemic effects. The findings are supported by data tables and relevant case studies.
1. Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of various benzofuran derivatives, including this compound. The antiproliferative activity was assessed using K562 human leukemia cells, where different compounds were tested for their ability to reduce cell viability.
Table 1: Antiproliferative Effects of Benzofuran Derivatives
| Compound | Cell Viability (%) | IC50 (µM) | Apoptosis Induction |
|---|---|---|---|
| Compound 6 | 87% | 15.2 | Yes (26% increase in caspases 3 and 7) |
| Compound 8 | 90% | 20.5 | Yes (13% increase in caspases 3 and 7) |
| Control (Untreated) | 100% | - | No |
In this study, compound 6 exhibited a significant reduction in cell viability by inducing apoptosis through increased reactive oxygen species (ROS) generation and mitochondrial dysfunction, while compound 8 showed a lesser effect .
2. Neuroprotective Effects
The neuroprotective properties of benzofuran derivatives have been explored in the context of excitotoxicity induced by NMDA receptors. A series of derivatives were synthesized and screened for their ability to protect neuronal cells.
Table 2: Neuroprotective Activity Against NMDA-Induced Damage
| Compound | Concentration (µM) | Protection (%) |
|---|---|---|
| Compound 1f | 30 | Comparable to memantine |
| Compound 1j | 100 | Moderate protection |
Compound 1f , with a methyl substitution at the R2 position, demonstrated potent neuroprotective effects similar to those of memantine, while compound 1j showed moderate protection against excitotoxic damage . These findings suggest that specific substitutions on the benzofuran moiety enhance neuroprotective activity.
3. Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation.
Table 3: Antioxidant Activity Assays
| Assay Type | Compound Tested | IC50 (µM) |
|---|---|---|
| DPPH Radical Scavenging | Compound 1j | 25 |
| Lipid Peroxidation Inhibition | Compound 1f | 30 |
Both compounds exhibited significant antioxidant activity, with compound 1j showing strong radical scavenging capabilities . This suggests that these derivatives may have therapeutic potential in conditions associated with oxidative stress.
4. Hypolipidemic Activity
The hypolipidemic effects of benzofuran derivatives were studied using Triton WR-1339-induced hyperlipidemic rats. The compounds were evaluated for their ability to lower plasma triglycerides and cholesterol levels.
Table 4: Hypolipidemic Effects in Animal Models
| Treatment Group | Triglycerides Reduction (%) | Cholesterol Reduction (%) |
|---|---|---|
| Bezafibrate | 50 | Significant |
| Compound 4 | 40 | Moderate |
| Compound 5 | 35 | Moderate |
Both compounds 4 and 5 demonstrated promising reductions in triglycerides and total cholesterol levels, indicating their potential as therapeutic agents for hyperlipidemia .
Q & A
Q. What statistical methods are robust for dose-response analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
